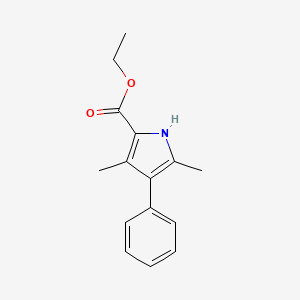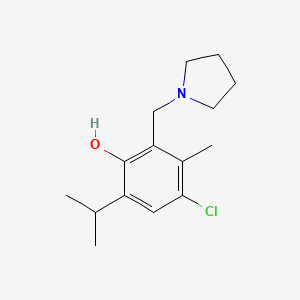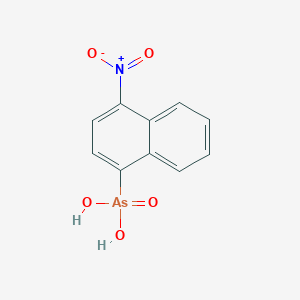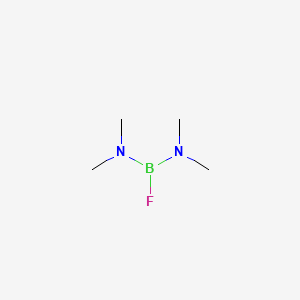
Phosphine oxide, bis(1-aziridinyl)propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine oxide, bis(1-aziridinyl)propyl- is a chemical compound characterized by the presence of aziridine rings attached to a phosphine oxide core Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, bis(1-aziridinyl)propyl- typically involves the reaction of aziridine with a phosphine oxide precursor. One common method is the reaction of aziridine with a phosphine oxide derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine oxide, bis(1-aziridinyl)propyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphine oxide to phosphine derivatives.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the aziridine rings .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxide derivatives with additional oxygen atoms, while substitution reactions can produce a variety of aziridine-substituted compounds .
Wissenschaftliche Forschungsanwendungen
Phosphine oxide, bis(1-aziridinyl)propyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of phosphine oxide, bis(1-aziridinyl)propyl- involves its interaction with molecular targets through the reactive aziridine rings. These rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules such as proteins and DNA. This interaction can result in various biological effects, including disruption of cellular processes and induction of cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tri(aziridin-1-yl)phosphine oxide: Another aziridine-containing phosphine oxide with similar reactivity and applications.
P,P-Bis(1-aziridinyl)phosphinic amide: A related compound with aziridine rings attached to a phosphinic amide core.
Uniqueness
Phosphine oxide, bis(1-aziridinyl)propyl- is unique due to its specific structure, which combines the reactivity of aziridine rings with the stability of a phosphine oxide core. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
2275-86-7 |
|---|---|
Molekularformel |
C7H15N2P |
Molekulargewicht |
158.18 g/mol |
IUPAC-Name |
bis(aziridin-1-yl)-propylphosphane |
InChI |
InChI=1S/C7H15N2P/c1-2-7-10(8-3-4-8)9-5-6-9/h2-7H2,1H3 |
InChI-Schlüssel |
SQYAPJNZPYCCLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCP(N1CC1)N2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


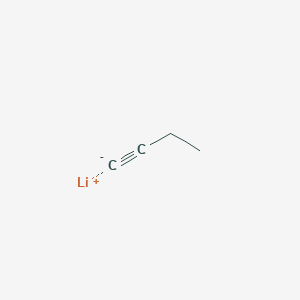
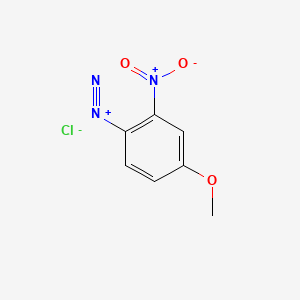
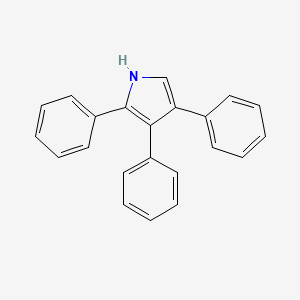


![1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol](/img/structure/B14745036.png)
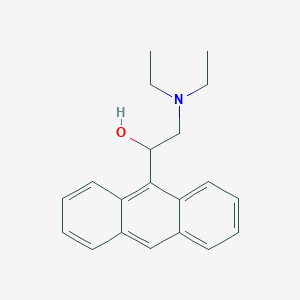

![[Bis(trifluoroacetoxy)]iodopentafluorobenzene](/img/structure/B14745055.png)

